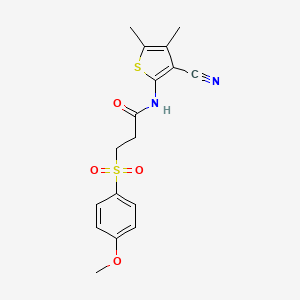

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide

Description

Properties

IUPAC Name |

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O4S2/c1-11-12(2)24-17(15(11)10-18)19-16(20)8-9-25(21,22)14-6-4-13(23-3)5-7-14/h4-7H,8-9H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFTIYEZBOACDIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1C#N)NC(=O)CCS(=O)(=O)C2=CC=C(C=C2)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structure, synthesis, and biological effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 345.4 g/mol. The structural features include a thiophene ring, a cyano group, and a sulfonamide moiety which are crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available thiophene derivatives. The general synthetic route can be summarized as follows:

- Formation of Thiophene Derivative : Starting with 4,5-dimethylthiophene, the cyano group is introduced via nucleophilic substitution.

- Sulfonamide Formation : The sulfonamide group is added to the propanamide backbone through a coupling reaction.

- Purification : The final product is purified using recrystallization or chromatography techniques.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity against various cancer cell lines.

Table 1: Cytotoxicity Data of Related Compounds

| Compound Name | Cell Line Tested | CC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HL-60 (Leukemia) | 5 | 10 |

| Compound B | HCT116 (Colorectal) | 12 | 8 |

| Target Compound | HSC-2 (Oral Cancer) | 8 | 9 |

CC50 refers to the concentration required to inhibit cell growth by 50%.

The proposed mechanisms of action for compounds in this class include:

- Induction of Apoptosis : Activation of caspases and mitochondrial depolarization leading to programmed cell death.

- Cell Cycle Arrest : Compounds have been shown to induce G2/M phase arrest in cancer cells, preventing further cell division.

- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress within cancer cells leading to cell death.

Case Studies

A notable case study involved a series of experiments where this compound was tested against several human cancer cell lines. The results indicated significant cytotoxic effects particularly in leukemia and colorectal cancer models.

Experimental Setup

- Cell Culture : Human cancer cell lines were cultured under standard conditions.

- Treatment : Cells were treated with varying concentrations of the compound.

- Assessment : Cell viability was assessed using the MTT assay after 48 hours.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene core. Key steps include:

- Thiophene ring modification : Introduction of cyano and dimethyl groups via nucleophilic substitution or condensation reactions under controlled anhydrous conditions .

- Sulfonylation : Coupling of the 4-methoxyphenylsulfonyl group to the propanamide chain using sulfonyl chlorides in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts .

- Amidation : Final step involves activating the carboxylic acid (e.g., using HATU or EDCI) for coupling with the amine group on the thiophene derivative .

- Optimization : Yields improve with inert atmospheres (N₂/Ar), low temperatures (0–5°C for sulfonylation), and catalytic DMAP for amidation .

Q. How can the structural identity and purity of this compound be confirmed?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxy singlet at ~3.8 ppm, thiophene protons at 6.5–7.5 ppm) .

- IR : Peaks at ~2200 cm⁻¹ (C≡N stretch) and 1350–1150 cm⁻¹ (sulfonyl S=O) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns .

- Chromatography : HPLC with UV/Vis detection (λ = 254 nm) assesses purity (>95% required for biological assays) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with Z-Gly-Pro-Arg-AMC substrates to measure IC₅₀ values .

- Cell Viability : Screen against cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, comparing dose-response curves to controls .

- Solubility Testing : Perform kinetic solubility assays in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the thiophene or aryl sulfonyl groups) impact biological activity?

- Methodological Answer :

- SAR Studies :

- Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro, chloro) to test effects on receptor binding .

- Modify the thiophene’s cyano group to carboxamide or ester to assess metabolic stability .

- Computational Modeling : Use docking simulations (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) based on substituent polarity and steric effects .

- Data Validation : Compare in silico predictions with experimental IC₅₀ values from enzyme assays to refine models .

Q. How can contradictory data between in vitro and in vivo efficacy be resolved?

- Methodological Answer :

- Pharmacokinetic Profiling :

- Measure plasma stability (half-life in rodent plasma) and hepatic microsomal metabolism to identify rapid degradation pathways .

- Use LC-MS/MS to quantify bioavailability and tissue distribution .

- Metabolite Identification : Incubate the compound with liver microsomes and analyze metabolites via UPLC-QTOF-MS to pinpoint inactivation mechanisms .

- Formulation Adjustments : Encapsulate in liposomes or PEGylate to enhance solubility and prolong circulation time .

Q. What strategies are effective in elucidating the compound’s mechanism of action when initial target screens are inconclusive?

- Methodological Answer :

- Chemoproteomics : Use affinity-based probes (e.g., biotinylated derivatives) to pull down interacting proteins from cell lysates; identify via tandem MS .

- Transcriptomic Profiling : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, oxidative stress) .

- Kinase Profiling Panels : Screen against a library of 300+ kinases (e.g., Eurofins KinaseProfiler) to detect off-target effects .

Data Analysis and Optimization

Q. How can computational methods improve the design of derivatives with enhanced potency?

- Methodological Answer :

- QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from existing analogs .

- Free Energy Perturbation (FEP) : Calculate relative binding energies for proposed derivatives to prioritize synthesis .

- ADMET Prediction : Use SwissADME or ADMETLab to filter candidates with poor permeability or high toxicity risks .

Q. What analytical techniques are critical for resolving stereochemical uncertainties in derivatives?

- Methodological Answer :

- Chiral HPLC : Separate enantiomers using Chiralpak columns (e.g., IA or IB) with hexane/IPA mobile phases .

- X-ray Crystallography : Determine absolute configuration by co-crystallizing with a heavy atom derivative (e.g., bromine-substituted analog) .

- VCD Spectroscopy : Compare experimental vibrational circular dichroism spectra with DFT-simulated spectra .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.